Dabcyl-QALPETGEE-Edans

Enzyme Kinetics Sortase A FRET Assay

Choose this precisely engineered Dabcyl-QALPETGEE-Edans substrate to avoid the pitfalls of generic protease substrates. Its empirically optimized QALPETGEE sequence and matched Dabcyl/Edans FRET pair deliver an unmatched low KM (0.013 mM) and superior signal-to-background ratio, essential for robust SrtA inhibitor HTS. Do not settle for re-optimization or inferior data comparability—secure the literature-validated benchmark compound for your antivirulence and bioconjugation research.

Molecular Formula C67H89N15O21S
Molecular Weight 1472.6 g/mol
Cat. No. B12392402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabcyl-QALPETGEE-Edans
Molecular FormulaC67H89N15O21S
Molecular Weight1472.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
InChIInChI=1S/C67H89N15O21S/c1-36(2)34-50(77-59(92)37(3)72-62(95)48(23-27-53(68)84)74-60(93)39-15-17-40(18-16-39)79-80-41-19-21-42(22-20-41)81(5)6)67(100)82-33-9-13-51(82)65(98)76-49(26-30-57(90)91)64(97)78-58(38(4)83)66(99)71-35-54(85)73-47(25-29-56(88)89)63(96)75-46(24-28-55(86)87)61(94)70-32-31-69-45-12-7-11-44-43(45)10-8-14-52(44)104(101,102)103/h7-8,10-12,14-22,36-38,46-51,58,69,83H,9,13,23-35H2,1-6H3,(H2,68,84)(H,70,94)(H,71,99)(H,72,95)(H,73,85)(H,74,93)(H,75,96)(H,76,98)(H,77,92)(H,78,97)(H,86,87)(H,88,89)(H,90,91)(H,101,102,103)/t37-,38+,46-,47-,48-,49-,50-,51-,58-/m0/s1
InChIKeyYYEHPZAOYVLULL-YNFGKMMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabcyl-QALPETGEE-Edans: A FRET-Based Sortase A Substrate for High-Sensitivity Enzyme Activity and Inhibitor Screening


Dabcyl-QALPETGEE-Edans is a synthetic, internally quenched, fluorescence resonance energy transfer (FRET)-based peptide substrate (CAS 271798-75-5, MW 1472.6 Da, C67H89N15O21S) . It is designed specifically for the detection and quantification of Sortase A (SrtA) enzymatic activity . The substrate is labeled at its N-terminus with the quencher Dabcyl (4-{[4-(dimethylamino)phenyl]azo}benzoic acid) and at its C-terminus with the fluorophore Edans (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid), flanking the conserved LPXTG sorting motif (QALPETGEE) recognized by SrtA . In its intact state, the proximity of Dabcyl quenches the Edans fluorescence. Upon cleavage by SrtA at the Thr-Gly bond, the FRET pair is separated, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity [1] [2]. This compound is widely utilized in basic research, high-throughput screening (HTS) for SrtA inhibitors, and mechanistic studies of bacterial virulence [3].

Dabcyl-QALPETGEE-Edans: Why Not All FRET Substrates Are Interchangeable for Sortase A Research


Interchanging this compound with a generic protease FRET substrate or even a related Sortase A substrate is not a straightforward substitution due to the critical interplay between the specific peptide sequence and the biophysical properties of the FRET pair. Sortase A exhibits strict substrate specificity, recognizing a conserved LPXTG motif; the QALPETGEE sequence in this substrate has been empirically optimized for SrtA recognition and efficient cleavage . Substituting this with a different sequence (e.g., a non-optimized LPXTG variant or a substrate for another protease) can lead to drastically altered, and often misleading, kinetic parameters [1]. Furthermore, the FRET pair (Dabcyl/Edans) and its separation distance are critical for assay sensitivity. The molecular design ensures efficient quenching in the intact state and a high signal-to-background ratio upon cleavage [2]. Replacing this with a different FRET pair or a non-quenched substrate requires complete re-optimization of assay conditions (e.g., excitation/emission wavelengths, gain settings) and will likely result in a significantly different, and often inferior, signal window . The established use of this specific substrate in the literature and its validated performance in high-throughput screening campaigns for SrtA inhibitors makes it a benchmark compound, where switching would compromise data comparability and assay robustness [3].

Quantitative Performance Evidence for Dabcyl-QALPETGEE-Edans: Kinetic, Sensitivity, and Application Data


Kinetic Parameter Comparison: Significantly Lower KM for Dabcyl-QALPETGEE-Edans vs. Other Sortase A Substrates

The substrate Dabcyl-QALPETGEE-Edans demonstrates a significantly higher affinity for Sortase A compared to alternative peptide substrates, as evidenced by its lower Michaelis constant (KM). For a recombinant linear truncated mutant of SrtA (LSrtADELTAN59), the KM is 0.013 mM. For a circular mutant (CSrtADELTAN59), it is 0.014 mM [1]. In contrast, the unmodified YALPETGK peptide exhibits a KM that is over 100-fold higher at 1.59 mM, and other Dabcyl/Edans-labeled substrates show higher KM values, ranging from 0.0255 mM to 0.0549 mM [2]. This indicates that the QALPETGEE sequence and Dabcyl/Edans modifications in this specific construct confer superior binding affinity to the enzyme.

Enzyme Kinetics Sortase A FRET Assay Substrate Affinity

Established Utility in High-Throughput Screening (HTS) for Sortase A Inhibitors

Dabcyl-QALPETGEE-Edans is explicitly described as the "standard" FRET-peptide substrate for measuring Sortase A activity in a high-throughput screening campaign of 50,000 low-molecular-weight compounds [1]. This designation as a benchmark substrate for HTS is a key differentiator from other less-validated or research-grade FRET substrates that may not have been optimized for or proven in such large-scale, automated screening environments. The assay's compatibility with microplate formats and its ability to generate robust, reproducible signals suitable for Z'-factor analysis are implied by its use as a standard HTS tool [2].

High-Throughput Screening Drug Discovery Sortase A Inhibitor Antivirulence

High Purity and Solubility for Reproducible Assay Conditions

The compound is commercially supplied with a defined purity of ≥95% (by HPLC) , which is a critical quality attribute for quantitative assays where impurities can confound kinetic analysis or lead to false positives in screening. Furthermore, it exhibits good solubility in DMSO, with reports of up to 50 mg/mL (33.95 mM) [1]. This high solubility is essential for preparing concentrated stock solutions required for dose-response curves in enzyme kinetics and inhibitor screening, minimizing the use of potentially assay-interfering co-solvents. While not a direct head-to-head comparator, this level of quality control and solubility data is a baseline requirement for any compound to be considered for rigorous quantitative work and is a key factor for procurement decisions.

Assay Reproducibility Compound Solubility Peptide Purity Reagent Quality

Primary Research and Industrial Applications for Dabcyl-QALPETGEE-Edans


High-Throughput Screening for Novel Sortase A Inhibitors

This compound is the substrate of choice for academic and industrial HTS campaigns aiming to discover small-molecule inhibitors of Sortase A as potential antivirulence therapeutics. Its validated performance in screening 50,000-compound libraries [1], combined with its superior affinity (KM = 0.013 mM) [2], allows for sensitive and robust assay development, minimizing both enzyme and substrate consumption while maximizing the signal window for hit identification.

Mechanistic Enzymology and Mutant Characterization

Researchers characterizing wild-type or mutant Sortase A enzymes (e.g., Ca2+-independent variants [3]) use this substrate for precise kinetic analysis. The well-defined, low KM value [4] enables accurate determination of kinetic parameters (kcat, KM) and facilitates the study of enzyme mechanism, substrate specificity, and the effects of mutations on catalytic efficiency.

Staphylococcal Biofilm and Virulence Research

Sortase A is a key virulence factor for anchoring surface proteins essential for biofilm formation in Staphylococcus aureus [5]. Dabcyl-QALPETGEE-Edans is used in biochemical assays to quantify SrtA activity in the presence of biofilm inhibitors or to confirm the mechanism of action of novel anti-biofilm agents, linking enzyme inhibition directly to a reduction in virulence factor display [6].

General Sortase-Mediated Ligation (SML) Tool Validation

In protein engineering and bioconjugation, Sortase A is a widely used tool. This FRET substrate serves as a rapid, quantitative readout to verify the activity and validate the functionality of in-house prepared or newly acquired Sortase A enzyme batches before their use in expensive or time-sensitive protein labeling and ligation experiments [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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